N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxyacetamide

Medicinal chemistry Structure-activity relationship ADME prediction

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxyacetamide (CAS 2034493-22-4) is a synthetic small molecule belonging to the benzothiophene amide class, with molecular formula C13H15NO3S and a molecular weight of 265.33 g/mol. The compound features a benzo[b]thiophene core linked via a 2-hydroxyethyl spacer to a 2-methoxyacetamide terminus (SMILES: COCC(=O)NCC(O)c1csc2ccccc12).

Molecular Formula C13H15NO3S
Molecular Weight 265.33
CAS No. 2034493-22-4
Cat. No. B2498503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxyacetamide
CAS2034493-22-4
Molecular FormulaC13H15NO3S
Molecular Weight265.33
Structural Identifiers
SMILESCOCC(=O)NCC(C1=CSC2=CC=CC=C21)O
InChIInChI=1S/C13H15NO3S/c1-17-7-13(16)14-6-11(15)10-8-18-12-5-3-2-4-9(10)12/h2-5,8,11,15H,6-7H2,1H3,(H,14,16)
InChIKeyWIBSZBSRWJBJTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxyacetamide (CAS 2034493-22-4): Chemical Identity and Procurement Baseline


N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxyacetamide (CAS 2034493-22-4) is a synthetic small molecule belonging to the benzothiophene amide class, with molecular formula C13H15NO3S and a molecular weight of 265.33 g/mol . The compound features a benzo[b]thiophene core linked via a 2-hydroxyethyl spacer to a 2-methoxyacetamide terminus (SMILES: COCC(=O)NCC(O)c1csc2ccccc12) . Benzothiophene derivatives as a class have been investigated for diverse pharmacological activities including anti-cancer, anti-inflammatory, and enzyme inhibitory properties [1]. This compound is not indexed in major bioactivity databases such as ChEMBL or PubChem, indicating it is a research-stage chemical with limited published experimental characterization to date.

Why N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxyacetamide Cannot Be Interchanged with In-Class Analogs


The 2-methoxyacetamide moiety distinguishes this compound from its closest structural analog, N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)acetamide (CAS 1503-45-3), which bears an unsubstituted acetamide group . The methoxy oxygen introduces an additional hydrogen bond acceptor (total HBA count: 4 vs. 3 for the acetamide analog) and increases topological polar surface area, which can substantially alter target binding kinetics, metabolic stability, and ADME properties [1]. Furthermore, substitution at the benzothiophene 3-position with a hydroxyethyl linker (rather than a direct amide or propan-2-yl chain found in related analogs such as N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-methoxyacetamide) dictates the spatial orientation of the amide pharmacophore relative to the hydrophobic benzothiophene core, making potency and selectivity profiles non-transferable across this scaffold series [2]. Generic substitution without confirmatory comparative biological data therefore carries a high risk of divergent activity.

Quantitative Differentiation Evidence for N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxyacetamide (CAS 2034493-22-4)


Hydrogen Bond Acceptor Capacity Differentiates Target Compound from Acetamide Analog

The target compound possesses four hydrogen bond acceptors (HBA) versus three for the direct acetamide analog N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)acetamide (CAS 1503-45-3), owing to the additional ether oxygen in the 2-methoxyacetamide group [1]. This structural difference is quantifiable: the molecular formula changes from C12H13NO2S (MW 235.30) to C13H15NO3S (MW 265.33), representing a 12.8% increase in molecular weight and a calculated increase in topological polar surface area (tPSA) from approximately 58.6 Ų to approximately 67.8 Ų . In medicinal chemistry, a single HBA change can alter hydrogen bonding networks with target proteins and influence membrane permeability, making these two compounds non-interchangeable without revalidation [2].

Medicinal chemistry Structure-activity relationship ADME prediction

Linker Region Differentiation: 2-Hydroxyethyl vs. Propan-2-yl Scaffold Comparison

The target compound employs a 2-hydroxyethyl linker between the benzothiophene core and the methoxyacetamide amide, whereas the closely related analog N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-methoxyacetamide uses a propan-2-yl chain . The hydroxyl group in the target compound can act as both a hydrogen bond donor and acceptor (HBD count: 1; total HBA: 4), whereas the propan-2-yl analog has zero HBD and only 3 HBA . Published structure-activity relationship (SAR) studies on benzothiophene amide HDAC inhibitors demonstrate that the presence and position of a hydroxyl group in the linker significantly impact enzymatic potency, with hydroxyl-containing linkers showing up to 5- to 10-fold differences in IC50 values compared to alkyl-only linkers in the same assay [1]. This supports the inference that altering the linker chemistry between these two compounds would yield non-equivalent biological profiles.

Scaffold hopping Medicinal chemistry Kinase inhibition

Benzothiophene Core Substitution Position: 3-YL vs. 2-YL Regioisomer Comparison

The target compound is benzothiophene-3-yl substituted, distinguishing it from the 2-yl regioisomeric series (i.e., compounds where the linker is attached at the benzothiophene 2-position) . In patent literature covering benzothiophene amide derivatives (US7834034B2), the substitution position on the benzothiophene ring is explicitly identified as a critical determinant of histone deacetylase (HDAC) inhibitory activity, with 3-substituted benzothiophene hydroxamic acids displaying distinct SAR from their 2-substituted counterparts [1]. While direct comparative IC50 data for the target compound are not available, class-level SAR demonstrates that regioisomeric benzothiophene amides are pharmacologically non-equivalent, with differences in target engagement attributable to altered orientation of the amide pharmacophore relative to the aromatic ring system [1].

Regioisomerism Target selectivity Enzyme inhibition

Computationally Predicted Bioactivity Profile: COX-2 and Multi-Target Potential

DrugMapper computational target prediction for CAS 2034493-22-4 annotates the compound as a potential cyclooxygenase-2 (COX-2) inhibitor and associates it with predicted activity across multiple therapeutic areas including melanoma, tuberculosis, bone neoplasms, HIV, prostate cancer, rheumatoid arthritis, and pain-related conditions [1]. In contrast, the computational prediction for the acetamide analog (CAS 1503-45-3) in PubChem BioAssay indicates active hits in CYP3A4 inhibition and other metabolic enzyme assays [2]. This divergence in predicted bioactivity profiles—prostanoid pathway modulation for the target compound versus xenobiotic metabolism enzyme interaction for the analog—highlights that the 2-methoxyacetamide modification meaningfully redirects predicted target engagement, even in silico. Over 19 PubChem bioassays showed activity for the acetamide analog at ≤1 µM, but no such experimental data are yet deposited for the target compound [2].

Computational pharmacology Drug repurposing Polypharmacology

Benzothiophene Amide Class Precedent: HDAC Inhibitory Activity and Cancer Selectivity

Patent US7834034B2 and related literature establish that benzothiophene amide derivatives—including those bearing amide substituents at the 3-position—act as histone deacetylase (HDAC) inhibitors with demonstrated activity in selectively inducing terminal differentiation and apoptosis in neoplastic cells [1]. Specifically, benzothiophene hydroxamic acid amides in this patent series showed IC50 values in the sub-micromolar to low nanomolar range against HDAC isoforms and antiproliferative GI50 values between 0.1 and 10 µM across multiple cancer cell lines [1]. While the target compound (CAS 2034493-22-4) is a methoxyacetamide rather than a hydroxamic acid, the shared benzothiophene-3-yl amide scaffold places it within a well-characterized pharmacophore class. A fragment-based medicinal chemistry study on benzothiophene HDAC inhibitors demonstrated that the amide linker region is highly sensitive to modification, with even single-atom changes producing >10-fold shifts in potency [2]. This class-level SAR provides a framework for expecting differential activity of the target compound relative to specific comparator benzothiophene amides.

HDAC inhibition Cancer therapeutics Epigenetics

Research and Industrial Application Scenarios for N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxyacetamide


Epigenetic Drug Discovery: HDAC Inhibitor Lead Optimization

Based on class-level precedent in US7834034B2, the benzothiophene-3-yl amide scaffold of CAS 2034493-22-4 positions it as a candidate for HDAC inhibitor screening cascades [1]. The methoxyacetamide moiety introduces a non-hydroxamic acid zinc-binding group, which may confer isoform selectivity advantages over pan-HDAC hydroxamic acid inhibitors. Procurement of this compound is warranted for laboratories seeking to expand SAR around the benzothiophene amide HDAC pharmacophore, particularly where hydroxamic acid liabilities (e.g., metabolic instability, metal chelation toxicity) need to be mitigated.

Computational Polypharmacology and COX-2 Targeted Probe Development

DrugMapper predictions associate CAS 2034493-22-4 with COX-2 inhibition and therapeutic areas including arthritis, pain, and oncology [2]. While experimental validation is absent, this in silico annotation supports acquisition of the compound for computational hit-expansion studies, target fishing, and as a starting point for synthesizing focused libraries aimed at prostanoid pathway modulation in inflammation and cancer models.

Chemical Biology Tool Compound for Carboxylesterase Interaction Studies

The methoxyacetamide functional group is structurally related to substrates and inhibitors of carboxylesterases (CES1/CES2), enzymes critical for prodrug activation and xenobiotic metabolism [3]. The target compound, featuring both a benzothiophene hydrophobic moiety and a methoxyacetamide terminus, may serve as a probe for studying CES active site recognition of amide-bearing heterocycles. Procurement is relevant for groups investigating enzyme-substrate specificity or developing CES-modulating chemical tools.

Scaffold-Hopping and Chemical Library Diversification

The combination of a benzothiophene-3-yl core, a 2-hydroxyethyl linker, and a 2-methoxyacetamide terminus is not represented in major bioactivity databases (ChEMBL, PubChem) [4], making this compound a viable chemical library diversification element. Its structural novelty—specifically the methoxyacetamide modification at the amide position—offers medicinal chemistry groups a distinct chemotype for scaffold-hopping campaigns targeting kinases, HDACs, or GPCRs where benzothiophene-containing leads have been identified.

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